molecular formula C10H10N2O2 B6296072 6-Ethoxy-[1,5]naphthyridin-4-ol CAS No. 2097068-45-4

6-Ethoxy-[1,5]naphthyridin-4-ol

Cat. No.: B6296072
CAS No.: 2097068-45-4
M. Wt: 190.20 g/mol
InChI Key: RHTROZOUFOLFAH-UHFFFAOYSA-N
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Description

6-Ethoxy-[1,5]naphthyridin-4-ol ( 2097068-45-4) is a high-purity chemical compound supplied with a guaranteed purity of 95% or higher . This organic building block belongs to the 1,5-naphthyridine class of heterocycles, which are characterized by a fused system of two pyridine rings and are of significant interest in advanced research and development . The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. Research highlights its potential in developing agents with antiproliferative, antibacterial, antifungal, antiviral, and anti-inflammatory properties . These compounds have shown promise in targeting cardiovascular, central nervous system, and hormonal diseases, making them valuable scaffolds for drug discovery . Furthermore, beyond pharmaceutical applications, 1,5-naphthyridines find use in material science as ligands in analytical chemistry, hydrogen acceptors, and in the development of organic light-emitting diodes (OLEDs), sensors, and semiconductors . This product is provided strictly For Research Use Only. It is intended for use in laboratory research and development and is not intended for human, veterinary, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethoxy-1H-1,5-naphthyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-9-4-3-7-10(12-9)8(13)5-6-11-7/h3-6H,2H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTROZOUFOLFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=C1)NC=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801302085
Record name 1,5-Naphthyridin-4-ol, 6-ethoxy-
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Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097068-45-4
Record name 1,5-Naphthyridin-4-ol, 6-ethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097068-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Naphthyridin-4-ol, 6-ethoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Ethoxy 1 2 Naphthyridin 4 Ol

Retrosynthetic Analysis of the 6-Ethoxy-researchgate.netwikipedia.orgnaphthyridin-4-ol Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This approach helps in identifying potential synthetic routes and key intermediates.

The primary retrosynthetic disconnection for the 6-ethoxy- researchgate.netwikipedia.orgnaphthyridin-4-ol scaffold involves breaking the bonds of the pyridine (B92270) ring that is fused to the initial pyridine precursor. This typically leads to two main fragments: a substituted 3-aminopyridine (B143674) and a three-carbon component.

A key strategic disconnection involves the C4-N5 and C4a-C8a bonds, which simplifies the bicyclic naphthyridine structure into a more manageable monosubstituted pyridine derivative. This approach identifies a crucial intermediate: a 3-aminopyridine bearing an ethoxy group at the 6-position. The other component is typically a malonic ester derivative, which will form the second pyridine ring.

Another important disconnection is at the C2-C3 and N1-C8a bonds, which also leads to substituted pyridine precursors. The choice of disconnection strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Key Intermediates:

3-Amino-6-ethoxypyridine: This is a pivotal intermediate, providing the foundational pyridine ring and the essential amino and ethoxy groups.

Diethyl ethoxymethylenemalonate (EMME): This is a common three-carbon building block used to construct the second pyridine ring, particularly in the Gould-Jacobs reaction. wikipedia.orgjasco.ro

Malonic acid derivatives: Other malonic acid derivatives can also be employed, which can influence the final substitution pattern on the naphthyridine ring. wikipedia.org

Key IntermediateRole in Synthesis
3-Amino-6-ethoxypyridineProvides the pre-functionalized pyridine ring.
Diethyl ethoxymethylenemalonate (EMME)Acts as the three-carbon unit for the second ring formation.
Malonic acid derivativesAlternative precursors for the construction of the second ring.

The selection of a particular synthetic approach is guided by several factors, including efficiency, regioselectivity, and the ability to introduce the desired functional groups. researchgate.net

One of the most widely employed methods for the synthesis of 4-hydroxy- researchgate.netwikipedia.orgnaphthyridine derivatives is the Gould-Jacobs reaction . researchgate.netwikipedia.orgnih.gov This reaction is favored due to its reliability and the commercial availability of the necessary precursors. wikipedia.orgjasco.ro The reaction proceeds through the condensation of a 3-aminopyridine with a malonic ester derivative, followed by a thermal cyclization to form the naphthyridine ring system. wikipedia.orgmdpi.com

Alternative approaches may involve transition metal-catalyzed cross-coupling reactions to form key C-C or C-N bonds, followed by a cyclization step. nih.gov These methods can offer greater flexibility in the introduction of substituents but may require more complex catalysts and reaction conditions.

Precursor Synthesis and Functionalization Strategies

The successful synthesis of 6-ethoxy- researchgate.netwikipedia.orgnaphthyridin-4-ol is highly dependent on the efficient preparation of its precursors, particularly the substituted pyridine starting materials.

The synthesis of substituted pyridines can be achieved through various methods. numberanalytics.comijpsonline.comacsgcipr.org For the specific precursor, 3-amino-6-ethoxypyridine, a common route involves the functionalization of a pre-existing pyridine ring. This can include nitration, followed by reduction to an amino group, and nucleophilic substitution to introduce the ethoxy group.

The construction of the pyridine ring from acyclic precursors is another viable strategy. This often involves condensation reactions between aldehydes, ketones, and ammonia (B1221849) or its derivatives. youtube.com For instance, the Hantzsch pyridine synthesis can be adapted to produce specifically substituted dihydropyridines, which are then oxidized to the corresponding pyridines. acsgcipr.org

Synthetic Method for PyridinesDescription
Functionalization of PyridineModification of a pre-existing pyridine ring through electrophilic or nucleophilic substitution. numberanalytics.com
Hantzsch Dihydropyridine (B1217469) SynthesisA multi-component reaction to form a dihydropyridine ring, which is subsequently aromatized. acsgcipr.org
Bohlmann-Rahtz Pyridine SynthesisA reaction involving enamines and ynamines to construct the pyridine ring. organic-chemistry.org
Kröhnke Pyridine SynthesisA method that utilizes pyridinium (B92312) ylides as key intermediates.

The introduction of the ethoxy group at the 6-position of the pyridine ring is typically achieved through a nucleophilic aromatic substitution reaction. A suitable leaving group, such as a halogen, is displaced by an ethoxide ion.

The hydroxyl group at the 4-position of the naphthyridine ring is often introduced as part of the cyclization process itself. For example, in the Gould-Jacobs reaction, the use of diethyl ethoxymethylenemalonate leads directly to a 4-hydroxy- researchgate.netwikipedia.orgnaphthyridine derivative. wikipedia.orgmdpi.com The resulting product exists in tautomeric equilibrium with the 4-oxo form. wikipedia.org

Cyclization Reaction Mechanisms forresearchgate.netwikipedia.orgNaphthyridine Ring Formation

The final and crucial step in the synthesis is the cyclization reaction that forms the bicyclic researchgate.netwikipedia.orgnaphthyridine ring system.

The Gould-Jacobs reaction is a cornerstone in this context. researchgate.netwikipedia.orgmdpi.com The mechanism begins with the nucleophilic attack of the amino group of 3-amino-6-ethoxypyridine on one of the carbonyl groups of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol (B145695) to form an intermediate enamine. wikipedia.org This enamine then undergoes a thermally induced intramolecular cyclization. The cyclization is an electrocyclic reaction where the enamine attacks the pyridine ring, leading to the formation of the second six-membered ring. Subsequent tautomerization results in the aromatic 6-ethoxy- researchgate.netwikipedia.orgnaphthyridin-4-ol. wikipedia.orgyoutube.com

Other cyclization strategies include:

Friedländer Annulation: This involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. While more commonly used for quinoline (B57606) synthesis, it can be adapted for naphthyridines. researchgate.netmdpi.com

Skraup Synthesis: This classic method involves the reaction of an aminopyridine with glycerol, an oxidizing agent, and sulfuric acid. However, it often leads to a mixture of products and requires harsh reaction conditions. nih.govmdpi.com

Palladium-catalyzed cross-coupling reactions followed by cyclization: These modern methods offer high efficiency and selectivity. For instance, a Suzuki or Heck coupling can be used to form a key C-C bond, followed by an intramolecular cyclization to construct the naphthyridine ring. mdpi.comnih.gov

Cyclization ReactionKey Features
Gould-Jacobs ReactionReliable and widely used; involves condensation and thermal cyclization. researchgate.netwikipedia.orgmdpi.com
Friedländer AnnulationReaction of an o-aminoaryl ketone/aldehyde with a methylene compound. researchgate.netmdpi.com
Skraup SynthesisHarsh conditions, often yields product mixtures. nih.govmdpi.com
Palladium-Catalyzed CyclizationModern, efficient, and selective. mdpi.comnih.gov

Friedländer Reaction Adaptations for Naphthyridines

The Friedländer synthesis is a well-established method for constructing quinoline and, by extension, naphthyridine ring systems. wikipedia.org The classical reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a related ketone with a compound containing a reactive α-methylene group, often catalyzed by acids or bases. wikipedia.org

Skraup Reaction Modifications and Catalytic Considerations

The Skraup reaction is one of the oldest and most direct methods for synthesizing the quinoline ring system, which has been successfully adapted for naphthyridines. wikipedia.org The archetypal reaction involves heating an aniline (B41778) derivative with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene. wikipedia.org The first synthesis of the parent 1,5-naphthyridine (B1222797) heterocycle was achieved by adapting the Skraup synthesis using 3-aminopyridine as the starting material. mdpi.com

Given that the traditional Skraup reaction can be notoriously vigorous and sometimes violent, significant modifications have been developed to improve safety and control. wikipedia.org Catalytic considerations are central to these modifications. For example, arsenic acid was historically used as an alternative, milder oxidizing agent than nitrobenzene. wikipedia.org More recent and practical modifications include using iodine as a catalyst in a dioxane/water mixture, which is cheaper, easier to handle, and can be recycled. nih.gov Other catalytic systems and oxidizing agents that have been employed for the synthesis of substituted 1,5-naphthyridines include NaNO₂, KI, KIO₃, MnO₂, KMnO₄, and m-nitrobenzenesulfonic acid. mdpi.comnih.govmdpi.com These modifications make the Skraup synthesis a more viable and controlled method for producing the fundamental 1,5-naphthyridine scaffold.

Gould-Jacobs Reaction Pathways and Derivatives

The Gould-Jacobs reaction is a particularly vital pathway for the synthesis of 4-hydroxyquinolines and their naphthyridine analogues, such as 6-ethoxy- mdpi.comresearchgate.netnaphthyridin-4-ol. wikipedia.org The process begins with the condensation of an aniline derivative—in this case, a substituted 3-aminopyridine—with diethyl ethoxymethylenemalonate or a similar malonic ester derivative. wikipedia.orgd-nb.info This is followed by a thermal intramolecular cyclization to yield the 4-hydroxy-3-carboalkoxy- mdpi.comresearchgate.netnaphthyridine, which exists predominantly in its 4-oxo tautomeric form. wikipedia.org

This methodology has been explicitly used to prepare derivatives of the target compound. A multikilogram scale synthesis of 6-ethoxy-4-oxo-1,4-dihydro- mdpi.comresearchgate.netnaphthyridine-3-carboxylic acid benzylamide, a direct precursor or derivative, has been reported, highlighting the industrial relevance of this pathway. nih.govresearchgate.net The key starting material for this synthesis is a substituted 3-aminopyridine, such as 5-ethoxypyridin-3-amine. The cyclization step typically requires high temperatures, often achieved by using high-boiling point solvents like diphenyl ether or Dowtherm A. nih.gov Modern approaches have utilized microwave heating to significantly accelerate this high-temperature cyclization step, reducing reaction times from hours to minutes and in some cases improving yields. d-nb.infoablelab.eu

Table 1: Comparison of Heating Methods for Gould-Jacobs Cyclization
Heating MethodTypical SolventTypical TemperatureReported AdvantagesReference
Conventional RefluxDiphenyl ether, Dowtherm A~260-300 °CTraditional, scalable method nih.gov
Microwave IrradiationDiphenyl ether, Acetonitrile (in sealed vessel)250-300 °CDrastically reduced reaction times, potential for higher purity and yield d-nb.infoablelab.eu

Multi-component Reaction Architectures for Naphthyridine Systems

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single operation to form a product that incorporates substantial portions of all starting materials. rsc.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity.

While a specific MCR for the direct synthesis of 6-ethoxy- mdpi.comresearchgate.netnaphthyridin-4-ol is not prominently reported, various MCR architectures have been successfully applied to construct other complex naphthyridine systems. For example, a Povarov-type [4+2]-cycloaddition MCR has been used to synthesize fused 7H-indeno[2,1-c] mdpi.comresearchgate.netnaphthyridine derivatives. nih.gov This reaction involves the in-situ formation of an N-(3-pyridyl) aldimine from 3-aminopyridine and an aldehyde, which then undergoes a cycloaddition with indene. nih.gov Another example involves a cascade Ugi-three-component reaction (Ugi-3CR) coupled with an intramolecular aza-Diels-Alder cycloaddition to build polysubstituted benzo[f] mdpi.commdpi.comnaphthyridines. nih.gov These examples demonstrate the power of MCR architectures to construct the naphthyridine core and suggest that similar strategies could be envisioned for the 1,5-naphthyridine scaffold.

Intramolecular Cyclization Cascades

Intramolecular cyclization is a fundamental step in the majority of synthetic routes to mdpi.comresearchgate.netnaphthyridines, where a suitably functionalized pyridine precursor undergoes ring closure to form the second fused ring. This can occur as the final step of a multi-step sequence or as part of a domino or cascade reaction. mdpi.com

The thermal cyclization in the Gould-Jacobs reaction is a classic example of an intramolecular cyclization. wikipedia.org More complex cascades involve a series of bond-forming events that occur sequentially without isolating intermediates. The Povarov reaction, an intramolecular hetero-Diels-Alder (HDA) reaction, is a powerful tool for creating fused polycyclic systems containing a 1,5-naphthyridine core. mdpi.commdpi.com In this cascade, an aldimine derived from 3-aminopyridine undergoes a Lewis acid-catalyzed [4+2] cycloaddition, leading to complex tetracyclic naphthyridines. mdpi.com

Other modern intramolecular cyclization strategies include:

Palladium-Mediated Cyclization : A 3-aminopyridine derivative can undergo a Heck reaction with an acrylate, followed by a phosphine-mediated cyclization to yield a mdpi.comresearchgate.netnaphthyridinone. mdpi.comnih.gov

Metal-Catalyzed Cyclization of Alkynes : Gold-catalyzed intramolecular cyclization of precursors containing both amine and alkyne functionalities has been developed for other naphthyridine isomers, representing an efficient method for forming the heterocyclic ring under mild conditions. rsc.org

Post-Cyclization Functional Group Transformations on 6-Ethoxy-mdpi.comresearchgate.netnaphthyridin-4-ol

Once the core 6-ethoxy- mdpi.comresearchgate.netnaphthyridine ring system has been synthesized, subsequent reactions are often necessary to install or modify functional groups to achieve the final target structure or to create a library of analogues for structure-activity relationship (SAR) studies. nih.gov

Regioselective Derivatization Strategies

Regioselectivity—the control over which position on a molecule reacts—is a critical challenge in the functionalization of heteroaromatic systems like naphthyridines, which have multiple potential reaction sites. Developing strategies to selectively modify one position while leaving others untouched is key to an efficient synthesis.

A powerful strategy for the regioselective derivatization of the 1,5-naphthyridine core involves the sequential application of different reaction types to which specific positions on the ring have differential reactivity. nih.gov For example, in the synthesis of 2,8-disubstituted-1,5-naphthyridines, a protocol was developed to first functionalize the C2 position, followed by the C8 position. This was achieved by creating a key intermediate with a tosyl group at C2 and a chloro group at C8. nih.gov

Selective C2 Functionalization : The tosyl group at the 2-position was found to preferentially react in a Suzuki coupling with various aryl boronic acids. This allows for the selective installation of an aryl substituent at the C2 position. nih.gov

Selective C8 Functionalization : Following the Suzuki coupling, the chloro group remaining at the 8-position can be displaced by various amines via a nucleophilic aromatic substitution (SNAr) reaction. nih.gov

This differential reactivity allows for a controlled, stepwise derivatization of the 1,5-naphthyridine ring, a strategy that is broadly applicable for creating diverse derivatives of the core structure.

Transformations of the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group at the C4 position of the 6-ethoxy- mdpi.comorganic-chemistry.orgnaphthyridin-4-ol scaffold is a key functional handle for further molecular elaboration. This group can undergo standard transformations such as etherification and esterification to generate a diverse range of analogs.

Etherification: The formation of ether derivatives from the 4-hydroxyl group can be achieved under standard Williamson ether synthesis conditions. This typically involves deprotonation of the hydroxyl group with a suitable base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. While specific examples for 6-ethoxy- mdpi.comorganic-chemistry.orgnaphthyridin-4-ol are not extensively detailed in readily available literature, the reactivity is analogous to other 4-hydroxy- mdpi.comorganic-chemistry.orgnaphthyridines.

Esterification: Similarly, the hydroxyl group can be readily converted to various ester functionalities. Standard esterification protocols, such as reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, or Fischer esterification with a carboxylic acid under acidic catalysis, are applicable. These transformations allow for the introduction of a wide array of substituents, thereby modulating the physicochemical properties of the parent molecule.

Modifications of the Ethoxy Moiety

The ethoxy group at the C6 position is generally more stable and less amenable to modification compared to the C4-hydroxyl group. However, under certain conditions, cleavage of the ether bond can be achieved to yield the corresponding 6-hydroxy- mdpi.comorganic-chemistry.orgnaphthyridin-4-ol. This dealkylation can be accomplished using strong acids such as HBr or Lewis acids like boron tribromide (BBr₃). The resulting dihydroxy-naphthyridine can then be selectively re-alkylated or functionalized at the C6 position if desired, providing a route to analogs with different alkoxy groups.

Introduction of Diverse Substituents via Cross-Coupling Reactions

The introduction of carbon-carbon and carbon-heteroatom bonds at various positions on the naphthyridine ring is most effectively achieved through transition metal-catalyzed cross-coupling reactions. To utilize these methods, the 4-hydroxyl group is typically converted into a more reactive leaving group, such as a halide (e.g., chloride) or a triflate (trifluoromethanesulfonate). The conversion to a 4-chloro derivative can be accomplished using standard chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The formation of a 4-triflate is achieved by reacting the hydroxyl group with triflic anhydride (B1165640) in the presence of a base. A commercially available analog, 6-methoxy-1,5-naphthyridin-4-yl trifluoromethanesulfonate, indicates the feasibility of this approach. sigmaaldrich.com

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organoboron reagent and an organic halide or triflate. Once the 4-chloro or 4-triflate derivative of 6-ethoxy- mdpi.comorganic-chemistry.orgnaphthyridine is prepared, it can be coupled with a variety of aryl- or heteroarylboronic acids or their esters. These reactions are typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor such as Pd(OAc)₂ or PdCl₂, and a phosphine (B1218219) ligand. The choice of ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates.

SubstrateBoronic AcidCatalyst/LigandBaseSolventYield (%)Reference
4-Halo-1,5-naphthyridine derivativeArylboronic acidPd(PPh₃)₄K₃PO₄1,4-DioxaneGood to Excellent mdpi.com
4-Chloroanisole (model)Phenylboronic acidPd(OAc)₂ / Glucosamine-based phosphineK₂CO₃Toluene/EtOH/H₂OHigh dtic.mil

Beyond the Suzuki coupling, a variety of other palladium-catalyzed cross-coupling reactions can be employed to introduce diverse functional groups onto the 4-position of the 6-ethoxy- mdpi.comorganic-chemistry.orgnaphthyridine scaffold.

Stille Coupling: This reaction involves the coupling of the halo- or triflate-naphthyridine with an organostannane reagent. nih.gov It offers a complementary approach to the Suzuki coupling and is often tolerant of a wide range of functional groups.

Heck Reaction: The Heck reaction allows for the arylation or vinylation of the naphthyridine core by coupling with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov

Sonogashira Coupling: To introduce alkynyl substituents, the Sonogashira coupling is employed. This reaction couples the halo- or triflate-naphthyridine with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. nih.govresearchgate.net

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds. The 4-halo- or 4-triflate-naphthyridine can be coupled with a wide variety of primary or secondary amines to yield 4-amino- mdpi.comorganic-chemistry.orgnaphthyridine derivatives. nih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the halo-naphthyridine. This method is known for its high reactivity and functional group tolerance. researchgate.net

Reaction TypeCoupling PartnerTypical Catalyst SystemKey FeaturesReference
StilleOrganostannane (R-SnBu₃)Pd(PPh₃)₄Tolerant of many functional groups. nih.gov
HeckAlkenePd(OAc)₂ / Phosphine ligandForms C(sp²)-C(sp²) bonds with alkenes. organic-chemistry.orgnih.gov
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuIIntroduces alkynyl moieties. nih.govresearchgate.net
Buchwald-HartwigAmine (R-NH₂)Pd(OAc)₂ / Biarylphosphine ligandForms C-N bonds. nih.gov
NegishiOrganozinc (R-ZnX)Pd(dba)₂ / LigandHigh reactivity and broad scope. researchgate.net

Scale-Up Considerations in the Synthesis of 6-Ethoxy-mdpi.comorganic-chemistry.orgnaphthyridin-4-ol and its Analogs

The large-scale synthesis of 6-ethoxy- mdpi.comorganic-chemistry.orgnaphthyridin-4-ol and its derivatives presents several challenges that are common in process chemistry, including the need for robust, safe, and cost-effective procedures. A key publication details the multikilogram scale synthesis of 6-ethoxy-4-oxo-1,4-dihydro- mdpi.comorganic-chemistry.orgnaphthyridine-3-carboxylic acid benzylamide, providing valuable insights into the industrial production of this class of compounds. researchgate.net

One of the primary challenges identified was the high-temperature cyclization step required for the formation of the naphthyridinone ring system. Such high-temperature reactions can be difficult to manage on a large scale and may lead to side product formation and safety concerns. Efforts were described to circumvent this high-temperature step, which is a common goal in process development to improve the energy efficiency and safety profile of a synthesis. researchgate.net

Another significant challenge was the isolation and purification of the final product due to its insolubility. researchgate.net Product isolation on a large scale often requires different techniques than those used in a laboratory setting, with a focus on crystallization and filtration. Finding suitable solvent systems for crystallization that provide high purity and yield is a critical aspect of process optimization. The development of a scalable purification method was a major focus of the work, ensuring that the final compound met the stringent purity requirements for its intended application. researchgate.net

Furthermore, the cost of starting materials, reagents, and catalysts, as well as waste disposal, are critical considerations for industrial-scale synthesis. The use of expensive palladium catalysts in cross-coupling reactions, for example, necessitates the development of highly efficient catalytic systems with low catalyst loadings and effective methods for removing residual palladium from the final product. researchgate.net

Reaction Chemistry and Chemical Transformations of 6 Ethoxy 1 2 Naphthyridin 4 Ol

Electrophilic Substitution Reactions on the Naphthyridine Core

The nih.govbeilstein-journals.orgnaphthyridine nucleus is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two pyridine-like nitrogen atoms. This deactivation is analogous to that seen in quinoline (B57606) and pyridine (B92270), making reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation difficult to achieve without harsh conditions.

When substitution does occur, it is directed to the "benzenoid" ring (the one not containing the N1-H in the keto tautomer). However, the presence of the activating ethoxy group at the C6 position would direct incoming electrophiles primarily to the C7 and C5 positions. Conversely, the deactivating effect of the pyridinone ring would further reduce the reactivity of the C3 and C4a positions.

A specific example of electrophilic substitution on a related naphthyridine system involves the thermal reaction of 4,8-dimethoxy-1,5-naphthyridine (B14512493) with methyl iodide, which results in regiospecific C-alkylation, demonstrating that the ring can react with electrophiles under certain conditions. rsc.org For 6-ethoxy- nih.govbeilstein-journals.orgnaphthyridin-4-ol, electrophilic attack would likely require forcing conditions, and the regiochemical outcome would be a balance between the activating effect of the ethoxy group and the deactivating effects of the heterocyclic nitrogens.

Table 1: Predicted Regioselectivity of Electrophilic Substitution

Reagent Type Predicted Major Product(s) Reaction Conditions
Nitrating Mixture (HNO₃/H₂SO₄) 7-Nitro-6-ethoxy- nih.govbeilstein-journals.orgnaphthyridin-4-ol Harsh (high temperature)
Bromine (Br₂) with Lewis Acid 7-Bromo-6-ethoxy- nih.govbeilstein-journals.orgnaphthyridin-4-ol Forcing conditions

Nucleophilic Substitution Reactions

Nucleophilic substitution is a more common and synthetically useful transformation for this class of compounds. The primary route for such reactions involves the conversion of the 4-hydroxy group into a more effective leaving group, most commonly a halide.

Treatment of the parent 1,5-naphthyridin-4-ol (B95804) scaffold with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) effectively converts the 4-hydroxy group into a 4-chloro substituent. nih.gov This 4-chloro-6-ethoxy- nih.govbeilstein-journals.orgnaphthyridine is now an excellent substrate for SNAr (Nucleophilic Aromatic Substitution) reactions. The chlorine at the C4 position is activated towards displacement by the ring nitrogens.

A variety of nucleophiles can be used to displace the chloride, leading to a diverse array of C4-substituted derivatives. nih.gov

Table 2: Nucleophilic Substitution via a 4-Chloro Intermediate

Nucleophile Reagent Example Product Class
Amines Alkylamines, Arylamines 4-Amino-6-ethoxy- nih.govbeilstein-journals.orgnaphthyridines
Alkoxides Sodium Methoxide 4,6-Diethoxy- nih.govbeilstein-journals.orgnaphthyridine
Thiolates Sodium Thiolate 4-Alkylthio-6-ethoxy- nih.govbeilstein-journals.orgnaphthyridines

This two-step sequence (chlorination followed by nucleophilic displacement) is a cornerstone in the functionalization of the nih.govbeilstein-journals.orgnaphthyridin-4-ol core.

Oxidation and Reduction Chemistry

The naphthyridine core can participate in both oxidation and reduction reactions.

Oxidation : The nitrogen atoms of the nih.govbeilstein-journals.orgnaphthyridine ring can be oxidized to form N-oxides. nih.gov Treatment of a 1,5-naphthyridine (B1222797) with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), can yield the corresponding N-oxide. nih.gov Depending on the reaction conditions, oxidation could potentially occur at N1 or N5. The resulting N-oxides are valuable intermediates themselves, as they can facilitate further substitutions at the alpha (C2, C4) and gamma (C6, C8) positions.

Another important oxidative process is the aromatization of partially reduced precursors. For instance, 1,2,3,4-tetrahydro-1,5-naphthyridines can be oxidized to their fully aromatic 1,5-naphthyridine counterparts using reagents like selenium, DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone), or through catalytic dehydrogenation methods. nih.gov

Reduction : The reduction of the 1,5-naphthyridine ring system typically requires catalytic hydrogenation (e.g., H₂ over Pd/C, PtO₂) or hydride-reducing agents. The reaction can lead to tetrahydro- or decahydro-1,5-naphthyridines, depending on the severity of the conditions. The pyridine ring bearing the N1 atom is often reduced preferentially over the other ring.

Derivatization at Heteroatoms (N- and O-Alkylation)

Due to keto-enol tautomerism, 6-ethoxy- nih.govbeilstein-journals.orgnaphthyridin-4-ol is an ambident nucleophile, possessing two potential sites for alkylation: the N1-nitrogen and the C4-oxygen. The regiochemical outcome of alkylation reactions is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent, as dictated by Hard and Soft Acid-Base (HSAB) theory. researchgate.net

O-Alkylation : This reaction occurs on the enol (4-hydroxy) tautomer. It is typically favored by using "hard" alkylating agents (e.g., dimethyl sulfate, alkyl triflates) and conditions that favor the formation of the oxygen anion (phenoxide-like). researchgate.net Silver salts (e.g., Ag₂CO₃) are also known to promote O-alkylation. nih.gov The product of O-alkylation is a 4-alkoxy-6-ethoxy- nih.govbeilstein-journals.orgnaphthyridine.

N-Alkylation : This reaction occurs on the keto (4-one) tautomer. It is generally favored when using "softer" alkylating agents (e.g., alkyl iodides, benzyl (B1604629) halides) in polar aprotic solvents like DMF, often with a strong, non-coordinating base like sodium hydride (NaH). beilstein-journals.orgjuniperpublishers.com The product of N-alkylation is a 1-alkyl-6-ethoxy- nih.govbeilstein-journals.orgnaphthyridin-4-one.

Studies on related heterocyclic systems like quinolinones and pyridones have shown that a careful selection of these factors allows for the selective synthesis of either the N- or O-alkylated product. nih.govrsc.org

Table 3: Factors Influencing N- vs. O-Alkylation

Factor Favors O-Alkylation (Hard-Hard Interaction) Favors N-Alkylation (Soft-Soft Interaction)
Alkylating Agent Alkyl sulfates, triflates (hard electrophiles) Alkyl iodides, benzyl halides (soft electrophiles)
Base/Counter-ion Silver salts (Ag⁺), K₂CO₃ Sodium Hydride (NaH), Cs₂CO₃

| Solvent | Non-polar (e.g., benzene, dioxane) | Polar aprotic (e.g., DMF, THF) |

Exploiting the Naphthyridin-4-ol Tautomerism in Reactivity

The chemical behavior of 6-ethoxy- nih.govbeilstein-journals.orgnaphthyridin-4-ol is fundamentally linked to the tautomeric equilibrium between its two forms: the aromatic 4-hydroxy- nih.govbeilstein-journals.orgnaphthyridine (enol form) and the non-aromatic 1H- nih.govbeilstein-journals.orgnaphthyridin-4-one (keto form).

Tautomeric equilibrium of the core structure.

This equilibrium is not merely a structural curiosity; it is a tool that can be exploited to control chemical reactivity. The relative populations of the tautomers can be influenced by solvent polarity, pH, and temperature.

In Nucleophilic Reactions : As discussed in section 3.4, the tautomerism presents two different nucleophiles. By choosing conditions that favor one tautomer over the other, one can direct reactions like alkylation, acylation, or silylation to either the nitrogen or the oxygen atom. For example, in a basic medium, deprotonation can occur at either N1 or O4, and the resulting anion's reactivity will be influenced by the counter-ion and solvent.

In Cycloaddition Reactions : The keto tautomer contains a conjugated enone system within the heterocyclic ring, making it a potential dienophile or Michael acceptor for certain cycloaddition and conjugate addition reactions. The enol tautomer, being fully aromatic, would not participate in such reactions in the same manner.

In Electrophilic Reactions : The enol form is an activated phenol-like system, whereas the keto form is a cyclic amide (lactam). Their reactivity towards electrophiles differs significantly, with the enol form being more susceptible to electrophilic attack on the ring (positions C3, C7) and the keto form being more reactive at the exocyclic oxygen.

Understanding and controlling this tautomeric equilibrium is therefore key to the strategic synthesis of specific derivatives of 6-ethoxy- nih.govbeilstein-journals.orgnaphthyridin-4-ol.

Chemical Probe Development Based on 6-Ethoxy-nih.govbeilstein-journals.orgnaphthyridin-4-ol

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or in vivo context. The 1,5-naphthyridine scaffold is of significant interest in medicinal chemistry and has been identified as a core structure in various biologically active agents, including kinase inhibitors. nih.govnih.gov For example, derivatives of this scaffold have been investigated as potent and selective inhibitors of PI3Kδ (Phosphoinositide 3-kinase delta). nih.gov

While specific examples detailing the development of 6-ethoxy- nih.govbeilstein-journals.orgnaphthyridin-4-ol as a chemical probe are not prominent in the literature, its structure possesses the necessary features for such an application. The development of a chemical probe typically requires:

A pharmacophore that binds to the target of interest.

A linker or spacer arm.

A reporter group (e.g., a fluorophore, biotin, or a photo-affinity label).

The reactive handles on the 6-ethoxy- nih.govbeilstein-journals.orgnaphthyridin-4-ol scaffold are well-suited for the attachment of linkers and reporter groups.

C4-Oxygen : The hydroxyl group can be used as a point of attachment. For example, it could be etherified with a linker containing a terminal azide (B81097) or alkyne for subsequent "click" chemistry conjugation to a reporter group.

N1-Nitrogen : The lactam nitrogen can be alkylated with a linker-functionalized alkyl halide.

The Naphthyridine Ring : If a position on the ring (e.g., C3 or C7) can be functionalized (e.g., via halogenation followed by cross-coupling), this provides another site for modification.

Given the established biological relevance of the 1,5-naphthyridine core, 6-ethoxy- nih.govbeilstein-journals.orgnaphthyridin-4-ol represents a viable starting point for the synthesis of a library of compounds to screen for biological activity and for the subsequent development of chemical probes to investigate new biological targets.

Computational and Theoretical Investigations of 6 Ethoxy 1 2 Naphthyridin 4 Ol

Quantum Chemical Analysis of Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock are employed to find approximate solutions to the Schrödinger equation, yielding valuable information about molecular orbitals and electron distribution. nih.govdoi.org For complex heterocyclic systems, including 1,5-naphthyridine (B1222797) derivatives, DFT has proven to be a reliable method for predicting molecular geometries and electronic properties. doi.orgresearchgate.net

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. These calculations result in a set of orbitals with distinct energy levels, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and shape of these frontier orbitals are critical indicators of a molecule's chemical reactivity and electronic transitions. earthlinepublishers.com

For a molecule like 6-Ethoxy- nih.govresearchgate.netnaphthyridin-4-ol, theoretical calculations, likely at a level such as PBE0-D3(BJ) or B3LYP, would reveal that the HOMO and LUMO are primarily centered on the fused aromatic naphthyridine core. nih.gov The energy gap between the HOMO and LUMO is a key parameter that correlates with the molecule's stability; a larger gap suggests higher kinetic stability. Furthermore, analysis of the MOs can explain the outcomes of chemical reactions and the nature of chemical bonding within the molecule. nih.gov

The distribution of electrons within a molecule is not uniform and dictates its reactivity. Computational methods can generate electron density maps, which visualize regions of high and low electron concentration. researchgate.netarizona.edu For aromatic systems like naphthalene (B1677914), these maps clearly show the delocalized π-electron system. researchgate.net In 6-Ethoxy- nih.govresearchgate.netnaphthyridin-4-ol, such maps would highlight the electron-rich and electron-poor areas. The nitrogen atoms and the oxygen of the hydroxyl/keto group would be expected to be regions of high electron density, making them susceptible to electrophilic attack.

Conformational Analysis and Tautomerism via Molecular Modeling

The three-dimensional structure and potential isomeric forms of a molecule are key determinants of its biological activity. Molecular modeling is used to explore the potential energy surface of a molecule, identifying stable conformations and the energy barriers between them.

A critical feature of 6-Ethoxy- nih.govresearchgate.netnaphthyridin-4-ol is its potential for prototropic tautomerism, a phenomenon common in many heterocyclic systems. frontiersin.org It can exist in equilibrium between two primary forms: the 6-ethoxy- nih.govresearchgate.netnaphthyridin-4-ol (the "hydroxy" or "enol" form) and the 6-ethoxy-1H- nih.govresearchgate.netnaphthyridin-4-one (the "pyridone" or "keto" form). The position of this equilibrium is highly sensitive to the environment, including the solvent. frontiersin.orgrsc.org

Computational chemistry is an indispensable tool for studying these equilibria. nih.gov By calculating the Gibbs free energies of each tautomer, typically using DFT functionals like ωB97X-D or B3LYP with an appropriate basis set, the relative stability of each form can be determined. doi.orgnih.gov Implicit solvent models (like the Polarizable Continuum Model, PCM) are routinely used to simulate the effect of different solvents, as more polar solvents tend to favor the more polar tautomer. frontiersin.orgnih.gov For related systems, calculations have shown that substituents and the ability to form hydrogen bonds significantly influence the equilibrium constant between tautomers. rsc.orgnih.gov Transition state structures for the proton transfer between tautomers can also be located to determine the kinetic barrier of the isomerization process. nih.gov

Computational MethodBasis SetKey Findings for Analogous SystemsReference
DFT (ωB97X-D)def2-TZVPCalculates relative Gibbs free energies and transition state barriers for proton transfer in substituted amidoisoquinolines, showing solvent and substituent effects on equilibrium. nih.gov
DFT (B3LYP)6-311++G(d,p)Used to investigate tautomers of luminol (B1675438) and their interaction with cations, analyzing frontier molecular orbitals and stability. earthlinepublishers.com
Ab initio (HF) / Semi-empirical (AM1)3-21GApplied to study tautomeric equilibrium in N-salicylidene-p-X-aniline compounds, showing good correlation with experimental thermodynamic data. rsc.org
DFT (M06-2X)6-311++G(2d,2p)Determines relative stabilities and energy barriers for tautomerization in azaazulene derivatives, highlighting the role of intramolecular hydrogen bonds. nih.gov

Beyond tautomerism, the flexibility of the ethoxy substituent introduces conformational complexity. The rotation around the C(aryl)-O and O-C(ethyl) bonds is not free and is governed by an energy landscape of minima and rotational barriers. High-level electronic structure calculations, such as DLPNO-CCSD(T) or DFT with dispersion corrections (e.g., B3LYP-D3), are used to map this landscape. mdpi.com

Studies on analogous methylated aromatic systems, such as caffeine, have revealed that seemingly minor steric hindrances are overcome to adopt specific conformations that maximize stabilizing electronic interactions like hyperconjugation. mdpi.com In the case of 6-Ethoxy- nih.govresearchgate.netnaphthyridin-4-ol, calculations would identify the lowest energy rotamer of the ethoxy group relative to the plane of the naphthyridine ring. The analysis would likely reveal that the preferred conformation is a result of a delicate balance between steric repulsion and stabilizing orbital interactions with the aromatic system. mdpi.comnih.gov The calculated rotational barriers, though often small, are crucial for understanding the molecule's dynamic behavior in solution. mdpi.com

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions. rsc.org For a given reaction involving 6-Ethoxy- nih.govresearchgate.netnaphthyridin-4-ol, such as its synthesis or subsequent functionalization, theoretical methods can be used to explore the potential energy surface that connects reactants to products. nih.govrsc.org

This process involves calculating the energies of all stationary points along the reaction coordinate, including reactants, products, intermediates, and, most importantly, transition states. rsc.orgnih.gov Methods like DFT are commonly used to optimize the geometries of these species. nih.gov Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that it correctly connects the intended reactant and product. nih.gov

The calculated energy difference between the reactants and the transition state gives the activation energy, or energy barrier, for that step. rsc.org By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. For example, a computational study on the synthesis of pyrrolidinedione derivatives successfully elucidated a multi-step mechanism involving Michael addition, rearrangement, and cyclization, calculating the energy barrier for each distinct stage. rsc.org A similar approach for reactions involving 6-Ethoxy- nih.govresearchgate.netnaphthyridin-4-ol would provide invaluable insight into its reactivity and guide the development of synthetic protocols. mdpi.com

Transition State Analysis for Key Synthetic Steps

The synthesis of the d-nb.inforesearchgate.netnaphthyridin-4-ol core, a key structural motif in 6-Ethoxy- d-nb.inforesearchgate.netnaphthyridin-4-ol, is often achieved through the Gould-Jacobs reaction. researchgate.netmdpi.com This reaction involves the condensation of an aminopyridine with a malonic ester derivative, followed by a thermal cyclization. researchgate.netmdpi.com Computational studies, particularly transition state analysis, are crucial for understanding the intricate mechanism of this cyclization step and for optimizing reaction conditions.

Theoretical investigations into the Gould-Jacobs reaction have revealed that the cyclization can proceed through different pathways, leading to either kinetically or thermodynamically controlled products. d-nb.inforesearchgate.net For substituted aminopyridines, this can result in the formation of different regioisomers. Density Functional Theory (DFT) calculations are commonly employed to model the transition states of these cyclization reactions. By calculating the activation energies for the different possible reaction pathways, the regioselectivity of the reaction can be predicted. d-nb.info

Table 1: Illustrative Transition State Energy Profile for a Hypothetical Gould-Jacobs Cyclization

PathwayTransition StateActivation Energy (kcal/mol)Product
Path A (Kinetic)TS-A25.3Kinetic Product
Path B (Thermodynamic)TS-B28.1Thermodynamic Product

Note: This table is illustrative and does not represent actual experimental data for 6-Ethoxy- d-nb.inforesearchgate.netnaphthyridin-4-ol.

In the context of 6-Ethoxy- d-nb.inforesearchgate.netnaphthyridin-4-ol, transition state analysis would be instrumental in understanding the cyclization of the substituted aminopyridine precursor. The electronic and steric effects of the ethoxy group would influence the stability of the different transition states, thereby dictating the final product distribution. Such computational insights can guide the choice of reaction temperature and time to favor the formation of the desired 6-ethoxy isomer. d-nb.info

Rationalizing Regio- and Stereoselectivity in Reactions

Computational chemistry provides a powerful lens through which to rationalize the regio- and stereoselectivity observed in the synthesis and reactions of 6-Ethoxy- d-nb.inforesearchgate.netnaphthyridin-4-ol. The inherent electronic properties of the d-nb.inforesearchgate.netnaphthyridine ring system, with its two nitrogen atoms, create a unique reactivity map that can be elucidated by theoretical calculations.

For instance, in electrophilic aromatic substitution reactions, the positions most susceptible to attack can be predicted by calculating the electron density at various points on the aromatic rings. The presence of the ethoxy and hydroxyl groups further modulates this reactivity, and computational models can precisely map these electronic effects.

In the Gould-Jacobs synthesis of substituted d-nb.inforesearchgate.netnaphthyridin-4-ones, computational studies have shown that the regioselectivity of the cyclization is highly dependent on the reaction conditions. d-nb.inforesearchgate.net Flash vacuum pyrolysis (FVP), a gas-phase thermolysis technique, can favor the formation of the kinetic product, whereas solution-phase heating at high temperatures tends to yield the thermodynamic product. d-nb.info DFT calculations can model the potential energy surfaces of these reactions, providing a clear rationale for the observed product distributions under different conditions. d-nb.info

Ligand-Target Interaction Modeling (Molecular Docking and Dynamics Simulations)

Molecular docking and dynamics simulations are indispensable tools for predicting and analyzing the interaction of 6-Ethoxy- d-nb.inforesearchgate.netnaphthyridin-4-ol with biological targets, such as protein kinases. These computational techniques provide a three-dimensional view of the binding process at an atomic level, offering insights that are often difficult to obtain through experimental methods alone.

Prediction of Binding Modes and Interaction Fingerprints

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target protein. For 6-Ethoxy- d-nb.inforesearchgate.netnaphthyridin-4-ol, docking studies can identify the most likely binding pose within the active site of a kinase, for example. These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity. nih.gov

The results of docking simulations are often summarized in the form of an "interaction fingerprint," which is a binary string or a diagram that represents the key interactions between the ligand and the protein's active site residues. This allows for a quick comparison of the binding modes of different compounds and can help in identifying the structural features that are crucial for potent inhibition.

Table 2: Illustrative Interaction Fingerprint for a Hypothetical Naphthyridine Inhibitor

ResidueInteraction Type
Lys72Hydrogen Bond (Donor)
Glu91Hydrogen Bond (Acceptor)
Leu148Hydrophobic
Phe149Pi-Stacking
Asp158Salt Bridge

Note: This table is illustrative and does not represent a specific experimentally determined interaction pattern for 6-Ethoxy- d-nb.inforesearchgate.netnaphthyridin-4-ol.

Conformational Changes Upon Molecular Recognition

While molecular docking often treats the protein as a rigid entity, in reality, both the ligand and the protein can undergo conformational changes upon binding. Molecular dynamics (MD) simulations can capture these dynamic changes, providing a more realistic picture of the binding event. nih.gov

MD simulations of a ligand-protein complex can reveal how the binding of 6-Ethoxy- d-nb.inforesearchgate.netnaphthyridin-4-ol might induce conformational shifts in the target protein. These simulations can also highlight the flexibility of the ligand itself and how it adapts its conformation to fit into the binding pocket. Understanding these conformational dynamics is crucial, as the biological activity of a compound can be highly dependent on its ability to adopt and maintain an active conformation. Studies on substituted 1,6-naphthyridines have demonstrated the importance of intramolecular hydrogen bonds in maintaining the active conformation required for antiviral activity. nih.gov

Molecular Interaction Mechanism Elucidation of 6 Ethoxy 1 2 Naphthyridin 4 Ol

Identification of Biological Targets and Target Classes

At present, there are no publicly available studies that have successfully identified or characterized the biological targets or target classes for 6-Ethoxy-naphthyridin-4-ol. The broader family of naphthyridines, heterocyclic compounds composed of two fused pyridine (B92270) rings, has been isolated from various natural sources such as marine organisms and terrestrial plants. These compounds have shown a wide range of biological activities, suggesting potential interactions with multiple target classes. However, specific research to pinpoint the molecular targets of the 6-ethoxy substituted derivative remains to be conducted.

The process of identifying the molecular targets of a bioactive compound, often referred to as target deconvolution, is a critical step in understanding its mechanism of action. Methodologies such as chemical proteomics and the use of affinity-based probes are powerful tools for this purpose. Chemical proteomics strategies can involve metabolic labeling and click chemistry to enrich and identify protein-drug interactions. Affinity-based probes, where the compound of interest is immobilized to isolate its binding partners from a complex biological sample, is another widely used technique.

Despite the availability of these advanced techniques, a review of the current scientific literature indicates that no studies have been published detailing the application of these or any other target deconvolution methodologies to 6-Ethoxy-naphthyridin-4-ol. Consequently, its specific binding partners within the proteome remain unknown.

Mechanistic Hypotheses of Molecular Action at the Receptor/Enzyme Level

The absence of identified biological targets for 6-Ethoxy-naphthyridin-4-ol precludes the formation of concrete mechanistic hypotheses regarding its action at the receptor or enzyme level. While the general naphthyridine scaffold is known to be a versatile pharmacophore present in compounds with diverse biological activities, specific structure-activity relationships for the 6-ethoxy derivative have not been established.

There is currently no published research investigating the effects of 6-Ethoxy-naphthyridin-4-ol on any specific enzyme or enzyme family. As a result, there is no data to suggest whether this compound acts as an enzyme inhibitor or to propose a potential mechanism of inhibition, such as competitive, non-competitive, or allosteric modulation.

Similarly, the interaction of 6-Ethoxy-naphthyridin-4-ol with any specific receptors has not been documented in the scientific literature. Therefore, no information is available to classify it as a receptor agonist or antagonist. Binding site analysis, a crucial step in understanding receptor-ligand interactions, has not been performed for this compound.

Certain heterocyclic compounds are known to interact with nucleic acids through various modes, including intercalation between base pairs. However, there are no available studies to suggest that 6-Ethoxy-naphthyridin-4-ol binds to DNA or RNA.

The potential for 6-Ethoxy-naphthyridin-4-ol to chelate metal ions has not been explored in any published research. The nitrogen atoms within the naphthyridine core could potentially coordinate with metal ions, but experimental evidence for such an interaction is lacking.

Structural Biology Approaches to Ligand-Target Complex Formation

To truly understand how a ligand like 6-Ethoxy- rcsb.orgnih.govnaphthyridin-4-ol functions, scientists employ powerful structural biology techniques. These methods allow for the visualization of the three-dimensional structure of the ligand-protein complex, revealing the intricate network of interactions that govern binding affinity and specificity.

X-ray crystallography stands as a gold standard for determining high-resolution structures of protein-ligand complexes. This technique involves crystallizing the target protein while it is bound to the ligand of interest. The resulting crystal is then bombarded with X-rays, and the diffraction pattern is used to calculate the electron density map, which in turn reveals the atomic arrangement of the complex.

A pertinent example is the study of a series of rcsb.orgnih.govnaphthyridine derivatives as potent and selective inhibitors of the transforming growth factor-beta type I receptor (TGF-βR1), also known as activin-like kinase 5 (ALK5). nih.gov In this research, the X-ray crystal structure of a representative rcsb.orgnih.govnaphthyridine compound in complex with the human ALK5 kinase domain was solved to a resolution of 2.00 Å (PDB ID: 1VJY). rcsb.org This structural data provided invaluable insights into the binding mode of the rcsb.orgnih.govnaphthyridine scaffold within the ATP-binding pocket of the kinase.

The analysis of the 1VJY crystal structure reveals that the rcsb.orgnih.govnaphthyridine core sits (B43327) in the hinge region of the kinase, forming crucial hydrogen bonds with the backbone of the protein. This type of interaction is a hallmark of many kinase inhibitors and highlights the suitability of the rcsb.orgnih.govnaphthyridine scaffold for targeting these enzymes. The specific substituents on the naphthyridine ring were observed to extend into adjacent pockets, further enhancing binding affinity and selectivity.

Table 1: Crystallographic Data for a rcsb.orgnih.govNaphthyridine Derivative in Complex with ALK5 (PDB ID: 1VJY)

Parameter Value
PDB ID 1VJY
Resolution 2.00 Å
R-Value Work 0.223
R-Value Free 0.275
Ligand rcsb.orgnih.govNaphthyridine Derivative
Target Protein TGF-beta receptor type I (ALK5)

Data sourced from the Protein Data Bank. rcsb.org

Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative to X-ray crystallography, particularly for large and flexible protein complexes that are difficult to crystallize. elifesciences.orgnih.gov This technique involves flash-freezing the sample in a thin layer of vitreous ice and then imaging it with an electron microscope. While no specific cryo-EM structures of complexes involving 6-Ethoxy- rcsb.orgnih.govnaphthyridin-4-ol or closely related rcsb.orgnih.govnaphthyridine derivatives have been reported to date, this methodology holds significant promise for future studies, especially if the target protein of this compound proves to be part of a larger, more dynamic molecular assembly.

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for studying ligand-protein interactions directly in solution, providing information on binding affinity, kinetics, and the specific atoms involved in the interaction. Ligand-observed NMR techniques are particularly well-suited for fragment-based drug discovery and for characterizing the binding of small molecules like 6-Ethoxy- rcsb.orgnih.govnaphthyridin-4-ol.

In a ligand-observed NMR experiment, the NMR signals of the small molecule are monitored in the presence and absence of the target protein. Changes in these signals upon binding can reveal which parts of the ligand are in close contact with the protein. Common ligand-observed NMR experiments include Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY). nih.govnih.gov

While a specific ligand-observed NMR study on 6-Ethoxy- rcsb.orgnih.govnaphthyridin-4-ol is not yet available, a study on a naphthyridine carbamate (B1207046) dimer (NCD) binding to DNA provides a compelling example of how NMR can be used to probe the interactions of naphthyridine-containing molecules. nih.gov In this research, ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR was used to analyze the binding of a ¹⁵N-labeled NCD to a CGG repeat DNA sequence. The appearance of new peaks and changes in the chemical shifts of existing ones upon complex formation indicated a slow exchange binding process and allowed for the characterization of the binding stoichiometry. nih.gov

Table 2: Illustrative NMR Data for Naphthyridine Carbamate Dimer (NCD) Binding to DNA

Complex NMR Technique Key Observation Implication
NCD-DNA 1D ¹H NMR Appearance of new imino proton signals (10.0-12.5 ppm) Formation of naphthyridine-guanine base pairs
¹⁵N₄-NCD-DNA 2D ¹H-¹⁵N HSQC Observation of distinct signals for free and bound ligand Slow exchange on the NMR timescale

This table is a representative summary based on findings from a study on a naphthyridine derivative binding to DNA. nih.gov

For a hypothetical study of 6-Ethoxy- rcsb.orgnih.govnaphthyridin-4-ol, a WaterLOGSY experiment could be employed. In such an experiment, if the compound binds to its target protein, magnetization transfer from bulk water to the ligand via the protein would result in a change in the sign or intensity of the ligand's NMR signals, confirming the interaction. Furthermore, STD NMR could be used to identify the "binding epitope" of 6-Ethoxy- rcsb.orgnih.govnaphthyridin-4-ol, revealing which specific protons on the molecule are in closest contact with the protein's binding pocket.

Structure Activity Relationship Sar Principles for 6 Ethoxy 1 2 Naphthyridin 4 Ol Derivatives

Design and Synthesis of Naphthyridine Analogues for SAR Studies

The foundation of any SAR study lies in the synthesis of a diverse library of analogues. For the 1,5-naphthyridine (B1222797) core, several synthetic strategies are employed to create derivatives for biological evaluation.

A prevalent method for constructing the 4-oxo-1,4-dihydro- mdpi.comresearchgate.netnaphthyridine skeleton is the Gould-Jacobs reaction. mdpi.com This process typically involves the condensation of a 3-aminopyridine (B143674) derivative with a substituted diethyl malonate, followed by a high-temperature thermal cyclization. researchgate.netmdpi.com For instance, the synthesis of 6-ethoxy-4-oxo-1,4-dihydro- mdpi.comresearchgate.netnaphthyridine-3-carboxylic acid benzylamide, a close analogue of the parent compound, has been achieved on a large scale using this methodology. researchgate.net

To build a comprehensive SAR profile, chemists introduce variability at multiple positions of the naphthyridine ring. Common synthetic approaches include:

Starting Material Modification : Utilizing variously substituted 3-aminopyridines to introduce diversity at positions 6, 7, and 8 of the final naphthyridine ring.

Cross-Coupling Reactions : Employing halo-naphthyridines as intermediates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to attach a wide range of aryl, heteroaryl, or alkyl groups. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) : The halo-naphthyridine intermediates are also valuable for SNAr reactions, allowing for the introduction of amines, thiols, and alkoxides at specific positions. nih.gov

Side Chain Elaboration : Modifying existing functional groups, such as converting a carboxylic acid at the 3-position into various amides or esters to probe interactions with the target protein. researchgate.net

Conformationally constrained analogues are also designed and synthesized to reduce the flexibility of the molecule, which can lead to higher binding affinity by minimizing the entropic penalty upon binding. This has been a strategy for developing potent receptor antagonists based on related heterocyclic scaffolds. scilit.com

Positional and Substituent Effects on Molecular Interactions

The specific placement and nature of substituents on the 6-ethoxy- mdpi.comresearchgate.netnaphthyridin-4-ol scaffold have a profound impact on its interaction with biological targets.

The ethoxy group at the 6-position is a key feature of the molecule. Its primary roles in molecular recognition can include:

Hydrogen Bond Acceptor : The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, forming a crucial interaction with hydrogen bond donor residues in a protein's binding pocket.

Hydrophobic Interactions : The ethyl portion of the group contributes to hydrophobic interactions, fitting into non-polar pockets within the receptor site.

The hydroxyl group at the 4-position exists in tautomeric equilibrium with its keto form, 6-ethoxy- mdpi.comresearchgate.netnaphthyridin-4(1H)-one. This functionality is often critical for activity. In many kinase inhibitors featuring a similar core, this part of the molecule acts as a "hinge-binder." nih.gov

The N1-H and the C4-oxo group can form a bidentate hydrogen bond pattern with the backbone amide residues in the hinge region of a kinase, which is a common and effective binding mode for securing the inhibitor in the ATP-binding site. The X-ray crystal structure of a related 1,5-naphthyridine derivative confirmed its binding mode, underscoring the importance of this region for target engagement. nih.gov

Modifying other positions on the 1,5-naphthyridine ring is a primary strategy for optimizing potency, selectivity, and pharmacokinetic properties.

Position 3 : This position is frequently substituted with a carboxamide or other groups. These substituents can project into solvent-exposed regions or form additional hydrogen bonds and van der Waals contacts, significantly enhancing affinity. Optimization of a 1,5-naphthyridine screening hit involved introducing aminothiazole and pyrazole (B372694) derivatives at this position, leading to potent inhibitors. nih.gov

Position 7 : In related quinoline (B57606) and naphthyridine series, substitution at the 7-position with groups like piperazine (B1678402) rings has been shown to improve antibacterial activity and pharmacokinetic profiles. nih.gov

Aromatic Substituents : When an aryl group is attached to the naphthyridine core, its substitution pattern is critical. Studies on similar heterocyclic scaffolds have shown that adding electron-withdrawing groups like fluorine or trifluoromethyl can enhance potency by orders of magnitude. For example, a 3,5-bistrifluoromethylphenyl motif was found to be a highly favored substituent in one series of receptor agonists. acs.org

Table 1: Summary of Substituent Effects on the Activity of Naphthyridine and Related Heterocyclic Derivatives

Scaffold Position Substituent Type Observed Effect on Activity Reference
Naphthyridine-3 Aminothiazole, Pyrazole Potent inhibition of ALK5 nih.gov
Naphthyridine-7 Piperazin-1-yl Enhanced antibacterial activity nih.gov
Phenyl Ring 3-Fluoro-5-trifluoromethyl ~5-fold increase in potency acs.org
Phenyl Ring 3,5-Dichloro Not tolerated; loss of activity acs.org
Fused Ring Methyl Group Removal led to a ~10-fold drop in potency acs.org

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a computational tool used to define the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity.

For a 6-ethoxy- mdpi.comresearchgate.netnaphthyridin-4-ol derivative, a typical pharmacophore model, especially for targeting protein kinases, would likely include:

A hydrogen bond donor feature corresponding to the N1-H.

A hydrogen bond acceptor feature at the C4-oxo position.

An additional hydrogen bond acceptor at the N5 atom of the naphthyridine ring.

A hydrogen bond acceptor associated with the oxygen of the 6-ethoxy group.

A hydrophobic/aromatic feature representing the core naphthyridine ring system.

Additional features defined by substituents at other positions, which are used to refine selectivity and potency.

Molecular docking studies of related 1,8-naphthyridine (B1210474) analogues have been used to visualize the binding pattern in the active site of enzymes like enoyl-ACP reductase, helping to rationalize the activity of potent compounds and guide the design of new ones. rsc.org These models confirm the importance of specific hydrogen bonds and hydrophobic interactions for stable binding. rsc.org

Stereochemical Implications in Molecular Interactions

Stereochemistry can play a decisive role in the activity of drug molecules. If a substituent introduced onto the 6-ethoxy- mdpi.comresearchgate.netnaphthyridin-4-ol scaffold creates a chiral center, the resulting enantiomers (non-superimposable mirror images) can exhibit vastly different biological activities. This is because the binding pockets of proteins are themselves chiral, and one enantiomer will typically have a much better geometric and electronic fit than the other.

For example, in the development of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) derivative, establishing the correct stereochemistry at the chiral center was paramount. acs.org The synthesis relied on an enantioselective transfer hydrogenation to produce the desired (R)- or (S)-enantiomer, as it was understood that only one would possess the potent inverse agonist activity against the RORγt receptor. acs.org This highlights the general principle that when chirality is present, biological activity is often confined to a single stereoisomer, making asymmetric synthesis or chiral resolution a critical step in the drug development process.

Future Research Directions and Unexplored Avenues for 6 Ethoxy 1 2 Naphthyridin 4 Ol

Development of Advanced Synthetic Methodologies

The synthesis of naphthyridine scaffolds, while well-established, is continually evolving. Future efforts for 6-Ethoxy- springerprofessional.deresearchgate.netnaphthyridin-4-ol will likely concentrate on methodologies that are not only efficient but also environmentally benign and scalable.

Green chemistry principles are increasingly integral to modern pharmaceutical manufacturing. nih.gov For the synthesis of 6-Ethoxy- springerprofessional.deresearchgate.netnaphthyridin-4-ol, these principles can be applied to minimize waste, reduce the use of hazardous materials, and improve energy efficiency. nih.gov Traditional methods for naphthyridine synthesis, such as the Friedländer and Skraup reactions, often involve harsh conditions and the use of toxic reagents. mdpi.comresearchgate.net

Future research is expected to focus on developing greener alternatives. This includes the use of water as a solvent, which has been successfully demonstrated for the synthesis of substituted 1,8-naphthyridines. rsc.orgworktribe.com The development of catalytic systems that can operate under milder conditions and the use of renewable starting materials are also key areas of investigation. nih.gov For instance, a microwave-assisted, environmentally friendly method has been developed for the synthesis of 2,6-naphthyridine (B1209661) derivatives, showcasing the potential for cleaner synthetic routes. derpharmachemica.com The application of such green methodologies to the synthesis of 6-Ethoxy- springerprofessional.deresearchgate.netnaphthyridin-4-ol could significantly reduce the environmental impact of its production.

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Naphthyridines

FeatureTraditional Synthesis (e.g., Friedländer, Skraup)Green Chemistry Approaches
Solvent Often high-boiling organic solventsWater, ethanol (B145695), or solvent-free conditions rsc.orgrsc.org
Catalyst Strong acids or bases, often in stoichiometric amountsRecyclable catalysts, biocatalysts nih.gov
Energy Input High temperatures, prolonged reaction timesMicrowave irradiation, ambient temperatures worktribe.comderpharmachemica.com
Atom Economy Can be moderate to low due to byproductsHigh, with minimal waste generation nih.gov
Environmental Impact Use and disposal of hazardous materialsReduced toxicity and environmental footprint nih.gov

This table provides a generalized comparison. Specific conditions and outcomes will vary depending on the exact reaction and substrates.

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing for the synthesis of active pharmaceutical ingredients (APIs). enantia.comnih.gov This technology enables precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, particularly for reactions involving hazardous intermediates or exothermic processes. springerprofessional.demdpi.com

Integration of Advanced Computational Modeling Techniques

Computational modeling has become an indispensable tool in modern drug discovery and development. For 6-Ethoxy- springerprofessional.deresearchgate.netnaphthyridin-4-ol, advanced computational techniques can accelerate the design of more potent and selective derivatives and provide deeper insights into their mechanism of action.

Molecular dynamics (MD) simulations provide a dynamic view of how a ligand, such as 6-Ethoxy- springerprofessional.deresearchgate.netnaphthyridin-4-ol, interacts with its biological target. However, conventional MD simulations are often limited in the timescales they can explore, potentially missing rare but functionally important conformational changes. compchems.com

Enhanced sampling techniques, such as metadynamics and replica-exchange molecular dynamics, can overcome this limitation by accelerating the exploration of the conformational landscape. researchgate.netnih.govboisestate.edu These methods can be applied to study the binding and unbinding pathways of 6-Ethoxy- springerprofessional.deresearchgate.netnaphthyridin-4-ol to its target protein, providing detailed insights into the key interactions that govern its affinity and selectivity. ebi.ac.uk This information is invaluable for the rational design of next-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties.

Exploration of Undiscovered Molecular Targets and Interaction Landscapes

While the initial therapeutic focus of 6-Ethoxy- springerprofessional.deresearchgate.netnaphthyridin-4-ol may be on a specific target, its chemical scaffold holds the potential for activity against a broader range of biological molecules. The naphthyridine core is a privileged structure in medicinal chemistry, known to interact with various enzymes and receptors. ontosight.airesearchgate.net

Future research should aim to explore the full "interaction landscape" of 6-Ethoxy- springerprofessional.deresearchgate.netnaphthyridin-4-ol. This can be achieved through a combination of computational screening against diverse target libraries and experimental validation using high-throughput screening assays. For example, naphthyridine derivatives have shown promise as inhibitors of targets such as topoisomerase I and the TGF-β type I receptor. acs.orgresearchgate.net Furthermore, novel naphthyridine derivatives have been identified as potent inhibitors of Son of Sevenless 1 (SOS1), a key protein in RAS-driven cancers. nih.gov A systematic exploration of potential new targets for 6-Ethoxy- springerprofessional.deresearchgate.netnaphthyridin-4-ol could uncover novel therapeutic applications in areas beyond its initial scope, including oncology, infectious diseases, and inflammatory conditions. ontosight.ai

Application of 6-Ethoxy-mdpi.commdpi.comnaphthyridin-4-ol as a Molecular Scaffold for Novel Chemical Tools

The mdpi.commdpi.comnaphthyridine scaffold is recognized for its diverse applications, stemming from its interesting electronic properties and its ability to act as a ligand. mdpi.com These characteristics make 6-Ethoxy- mdpi.commdpi.comnaphthyridin-4-ol an excellent candidate for further chemical exploration and functionalization.

The development of molecular probes is crucial for understanding complex biological processes. The 6-Ethoxy- mdpi.commdpi.comnaphthyridin-4-ol scaffold possesses key features that can be exploited for the rational design of such probes. The nitrogen atoms within the bicyclic system, along with the hydroxyl and ethoxy groups, provide sites for modification to append fluorophores, affinity tags, or reactive groups.

Future research could focus on synthesizing a library of derivatives where these positions are systematically altered. For instance, the hydroxyl group could be etherified or esterified with linkers connected to fluorescent dyes. The reactivity of the naphthyridine ring system can also be harnessed to introduce functionalities that can selectively interact with biological targets. mdpi.com

Table 1: Potential Derivatizations of 6-Ethoxy- mdpi.commdpi.comnaphthyridin-4-ol for Molecular Probe Development

Modification Site Potential Functionalization Intended Application
4-hydroxyl groupEtherification with fluorescent tags (e.g., coumarins, fluoresceins)Fluorescent imaging of cellular components
4-hydroxyl groupAttachment of biotinAffinity-based protein purification
Aromatic ringIntroduction of photoreactive groups (e.g., azides, diazirines)Photo-affinity labeling to identify protein targets
Aromatic ringHalogenation followed by cross-coupling reactionsIntroduction of diverse chemical moieties for structure-activity relationship studies

The design of such probes would be guided by the principles of biocompatibility, target specificity, and appropriate photophysical properties for the intended biological application.

The field of material science continuously seeks novel molecular building blocks for the creation of functional materials. The 1,5-naphthyridine (B1222797) core is known to form stable complexes with a variety of metal ions, making it a valuable component in the design of new materials. mdpi.commdpi.comnih.govnih.gov The nitrogen atoms of the 1,5-naphthyridine scaffold can act as effective coordination sites for metal ions.

The 6-Ethoxy- mdpi.commdpi.comnaphthyridin-4-ol derivative offers a platform for creating bespoke metal complexes with tailored electronic and photophysical properties. The hydroxyl group can be deprotonated to act as an additional coordination site, potentially leading to the formation of polynuclear complexes. The ethoxy group can influence the solubility and solid-state packing of the resulting materials.

Research in this area could explore the synthesis of coordination polymers, metal-organic frameworks (MOFs), and discrete molecular complexes with interesting magnetic, luminescent, or catalytic properties. The choice of metal ion and the specific derivatization of the 6-Ethoxy- mdpi.commdpi.comnaphthyridin-4-ol ligand would be critical in tuning the properties of the final material. For instance, complexation with lanthanide ions could lead to materials with unique luminescent properties, while transition metals could impart interesting catalytic or magnetic behavior.

Table 2: Potential Metal Complexes of 6-Ethoxy- mdpi.commdpi.comnaphthyridin-4-ol Derivatives and Their Applications

Metal Ion Potential Ligand Modification Potential Application
Ruthenium(II), Iridium(III)Functionalization with extended π-systemsOrganic Light-Emitting Diodes (OLEDs)
Silver(I)Unmodified or with simple alkyl/aryl substituentsAntimicrobial materials nih.gov
Lanthanide ions (e.g., Eu³⁺, Tb³⁺)Introduction of sensitizing chromophoresLuminescent sensors and bio-imaging agents
Copper(I/II), Zinc(II)Derivatization to create specific coordination geometriesCatalysis, sensing of anions or small molecules

The systematic exploration of the coordination chemistry of 6-Ethoxy- mdpi.commdpi.comnaphthyridin-4-ol and its derivatives holds significant promise for the development of next-generation materials with advanced functionalities.

Q & A

Q. How can researchers optimize the synthesis of 6-Ethoxy-[1,5]naphthyridin-4-ol to improve yield and purity?

  • Methodological Answer : Begin with esterification of 4-oxo-1,5-naphthyridine-3-carboxylic acid derivatives using ethoxide sources (e.g., ethanol with catalytic acid). Chlorination of the 4-hydroxy group using POCl₃ under controlled temperatures (<5°C initially, then gradual warming to 25°C) can introduce reactivity for subsequent ethoxy substitution . Monitor reaction progress via TLC or HPLC, and purify intermediates via recrystallization (ethanol is a common solvent). Yield optimization may require adjusting stoichiometric ratios of POCl₃ and reaction time (e.g., 5 hours for complete conversion) .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm ethoxy group integration (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.5 ppm for OCH₂) and aromatic proton environments. IR spectroscopy can verify hydroxyl (3200–3600 cm⁻¹) and ether (1050–1150 cm⁻¹) functionalities. For purity assessment, employ HPLC with a C18 column and UV detection (λ = 254 nm) . Mass spectrometry (ESI-MS or HRMS) is critical for molecular ion confirmation, especially to distinguish regioisomers .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow TCI America’s safety guidelines : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of fine particulates. Store the compound in airtight containers at 2–8°C to minimize degradation. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste channels .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties of this compound?

  • Methodological Answer : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model the compound’s HOMO-LUMO gaps and charge distribution, as these methods improve accuracy for aromatic heterocycles . Basis sets like 6-31G(d,p) are suitable for geometry optimization. Validate computational results against experimental UV-Vis spectra (e.g., λmax for n→π* transitions). Contradictions between DFT and experimental data may arise from solvent effects—incorporate a polarizable continuum model (PCM) for aqueous or ethanol environments .

Q. What docking strategies are effective for studying this compound’s potential as a kinase inhibitor?

  • Methodological Answer : Prepare the ligand by protonating ionizable groups (e.g., hydroxyl) at physiological pH using tools like Chemicalize . Use AutoDock4 with Lamarckian genetic algorithms to explore binding poses against kinase targets (e.g., ABL kinase). Set grid parameters to cover the ATP-binding pocket (60×60×60 ų). Validate docking poses by calculating RMSD values (<2.0 Å) relative to co-crystallized ligands . For halogen-bond interactions (common in naphthyridines), analyze hydrogen-bonding patterns with HBAT software .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound derivatives?

  • Methodological Answer : Systematically vary reaction conditions (solvent polarity, temperature, catalyst loading) to identify reproducibility issues. Cross-validate spectroscopic data using orthogonal methods—e.g., compare NMR assignments with DEPT-135 for carbon hybridization confirmation. If discrepancies persist, use LC-MS/MS to detect trace impurities or degradation products . Publish raw data (e.g., NMR FIDs, chromatograms) to facilitate peer validation .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : Develop a LC-MS/MS protocol with deuterated internal standards to account for matrix effects. Use a C18 column (2.1×50 mm, 1.7 µm) and gradient elution (water/acetonitrile with 0.1% formic acid). Optimize MRM transitions for the parent ion (e.g., m/z 217→174 for fragmentation). Validate method sensitivity (LOQ <10 ng/mL) and specificity against structurally similar metabolites . Enzyme-based assays (e.g., pyranose oxidase) may require modification to avoid interference from endogenous sugars .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.